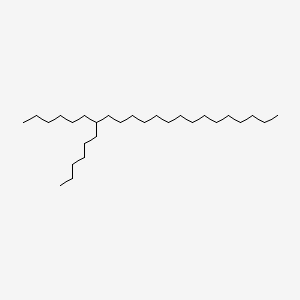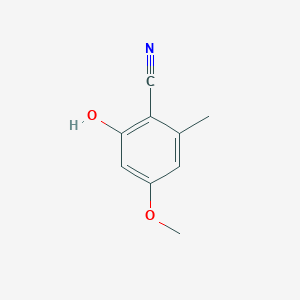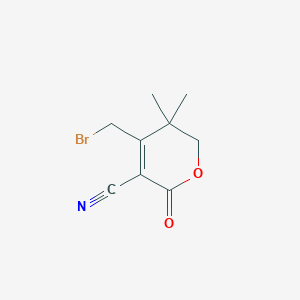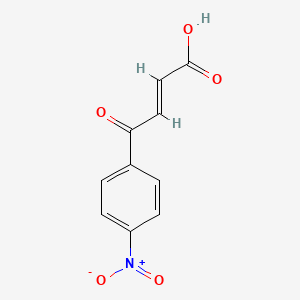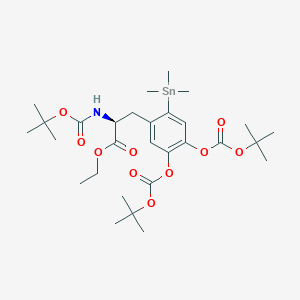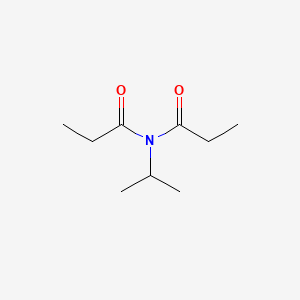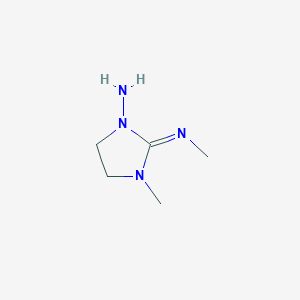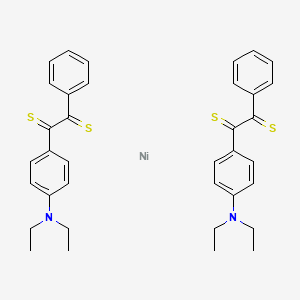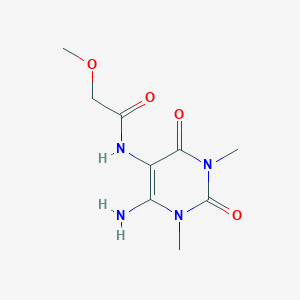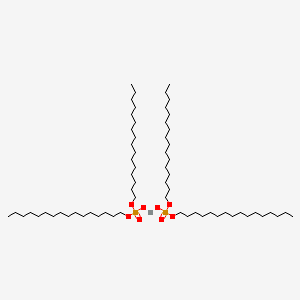
zinc;dihexadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;dihexadecyl phosphate is a synthetic compound with the molecular formula C64H132O8P2Zn. It is a negatively charged phospholipid that has been used in various scientific and industrial applications. This compound is known for its ability to impart a negative charge to neutral liposomes and has been utilized in the generation of micelles, liposomes, and other types of artificial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dihexadecyl phosphate typically involves the reaction of dihexadecyl phosphate with zinc salts under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or methanol, to ensure the solubility of the reactants. The reaction conditions, including temperature and pH, are carefully monitored to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Zinc;dihexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphate group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Zinc;dihexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used in the formation of model membranes and as an emulsifying agent in various formulations.
Biology: Employed in the generation of liposomes and micelles for drug delivery and other biological applications.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of cosmetics and other personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of zinc;dihexadecyl phosphate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, imparting a negative charge and altering the membrane’s properties. This can affect the membrane’s fluidity, permeability, and overall stability. The molecular targets and pathways involved in its action include interactions with membrane proteins and lipids, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dihexadecyl phosphate: A similar compound without the zinc component, used in similar applications.
Dicetyl phosphate: Another related compound with similar properties and uses.
Phosphatidic acid: A naturally occurring phospholipid with similar structural features.
Uniqueness
Zinc;dihexadecyl phosphate is unique due to the presence of zinc, which imparts additional properties such as enhanced stability and specific interactions with biological membranes. This makes it particularly useful in applications where stability and targeted delivery are crucial .
Properties
Molecular Formula |
C64H132O8P2Zn |
|---|---|
Molecular Weight |
1157.1 g/mol |
IUPAC Name |
zinc;dihexadecyl phosphate |
InChI |
InChI=1S/2C32H67O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-32H2,1-2H3,(H,33,34);/q;;+2/p-2 |
InChI Key |
YDTQNWNPMJTJCW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




